molecular formula C10H6Cl2F3N B2559372 2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile CAS No. 1216017-95-6

2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B2559372
CAS No.: 1216017-95-6
M. Wt: 268.06
InChI Key: NTXRQJIIQNJFCB-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile is an organic compound that features a nitrile group, two chlorine atoms, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable nitrile precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene or acetonitrile, at temperatures ranging from 20°C to 60°C . The reaction mixture is then heated to a temperature not exceeding 70°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Conversion to primary amines.

    Oxidation: Formation of carboxylic acids.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2F3N/c11-7(5-16)3-6-1-2-9(12)8(4-6)10(13,14)15/h1-2,4,7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXRQJIIQNJFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C#N)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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